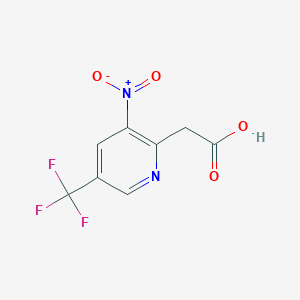

3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid

Description

Propriétés

IUPAC Name |

2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-6(13(16)17)5(12-3-4)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDHMMOSIHSAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Trifluoromethylation of Pyridine Rings

One of the foundational steps is the preparation of trifluoromethyl-substituted pyridines. According to a US patent (US4650875A), trifluoromethyl groups can be introduced by reacting (trichloromethyl)pyridine compounds with anhydrous liquid hydrogen fluoride (HF) in the presence of metal halide catalysts such as FeCl₃ or FeF₃ under superatmospheric pressure (5–1200 psig) and elevated temperatures (150–250°C). The reaction typically completes within 1 to 100 hours depending on conditions.

| Parameter | Range/Condition | Notes |

|---|---|---|

| Catalyst | FeCl₃, FeF₃ (1–10 mol%) | Metal halide catalyst |

| Solvent | Anhydrous liquid HF | Requires careful handling |

| Pressure | 5–1200 psig (preferably 15) | Superatmospheric pressure |

| Temperature | 150–250°C (preferably 170–180) | High temperature for reaction |

| Reaction time | 1–100 hours (commonly ~25) | Monitored for completion |

This method affords 2-chloro-5-(trifluoromethyl)pyridine intermediates, which can be further modified.

Nitration of Trifluoromethylpyridine

Nitration to introduce the nitro group at the 3-position of the pyridine ring is typically performed using strong nitrating agents under controlled acidic conditions. Although direct nitration of trifluoromethylpyridines is challenging due to the electron-withdrawing effect of the trifluoromethyl group, optimized nitration protocols involve:

- Use of mixed acid systems (e.g., nitric acid and sulfuric acid).

- Low temperature to avoid over-nitration or decomposition.

- Controlled reaction time to maximize regioselectivity.

This step yields 3-nitro-5-(trifluoromethyl)pyridine derivatives, which are key precursors for subsequent acetic acid functionalization.

Introduction of the Acetic Acid Side Chain at the 2-Position

The acetic acid moiety at the 2-position of the pyridine ring can be introduced via several synthetic routes, including:

Cyanomethylation Followed by Hydrolysis

- Starting from 3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile, catalytic hydrogenation or hydrolysis converts the cyano group to the acetic acid functionality.

- Catalysts such as Raney nickel under mild hydrogenation conditions in acetic acid solvent have been reported for related pyridine derivatives.

Catalytic Hydrogenation of 2-Cyano-3-nitro-5-(trifluoromethyl)pyridine

A Chinese patent (CN111138351A) describes a synthetic method for related compounds involving low-pressure catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine in acetic acid solvent, catalyzed by Raney nickel, yielding the corresponding aminomethyl derivatives. Although this patent focuses on chloro-substituted analogues, the method is adaptable for nitrated trifluoromethylpyridines by:

- Using Raney nickel catalyst.

- Conducting the reaction under low pressure hydrogen atmosphere.

- Employing acetic acid as solvent to facilitate hydrogenation and subsequent hydrolysis steps.

This approach provides a mild and industrially feasible route to acetic acid-substituted trifluoromethylpyridines with minimized impurities and simplified purification.

Summary of Preparation Methods

Research Findings and Optimization Insights

- Catalyst Loading: Metal halide catalysts in trifluoromethylation are effective at 1–10 mol%, with FeCl₃ and FeF₃ preferred for high yield and selectivity.

- Reaction Time and Temperature: Trifluoromethylation reactions typically require 20–25 hours at 170–180°C for completion, balancing conversion and side reactions.

- Hydrogenation Conditions: Raney nickel catalyzed hydrogenation under low pressure in acetic acid solvent reduces dechlorination and other side reactions, improving purity and yield.

- Purification: Post-reaction purification involves distillation or crystallization, with simple post-treatment sufficient for industrial scale-up.

- Nitration Specificity: The electron-withdrawing trifluoromethyl group directs nitration to the 3-position, but reaction conditions must be optimized to avoid over-nitration or ring degradation.

Analyse Des Réactions Chimiques

Types of Reactions

3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3-amino-5-(trifluoromethyl)pyridine-2-acetic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid has the molecular formula C9H8F3N2O3. Its structure features a pyridine ring substituted with a nitro group at the 3-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 2-position. This unique combination of functional groups imparts distinct electronic properties, making it valuable in various chemical reactions.

Medicinal Chemistry

This compound serves as a precursor for various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases, including:

- Anti-inflammatory Agents : Research indicates that compounds derived from this pyridine can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory disorders.

- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its derivatives are being investigated as:

- Herbicides : The trifluoromethyl group enhances the herbicidal activity of certain derivatives, making them effective against a variety of weeds.

- Insecticides : Compounds based on this structure may also serve as insecticides, providing a new avenue for pest control in agriculture.

Case Studies and Research Findings

A number of studies have highlighted the applications and effectiveness of this compound:

- Study on Anti-inflammatory Effects :

-

Synthesis and Characterization :

- Research conducted on the synthesis of this compound involved various characterization techniques such as NMR and mass spectrometry to confirm structural integrity and purity. The findings underscored its role as a versatile building block in organic synthesis .

Mécanisme D'action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with target proteins and enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

Key structural analogs differ in substituents at the 2-, 3-, and 5-positions of the pyridine ring. A comparative analysis is provided below:

Key Observations:

- Electronic Effects: The nitro group in 3-nitro derivatives is strongly electron-withdrawing, enhancing the acidity of the acetic acid moiety compared to chloro or phenyl substituents .

- Lipophilicity: The phenyl-substituted analog (C₁₄H₁₀F₃NO₂) exhibits increased hydrophobicity due to the aromatic ring, which may improve membrane permeability in biological systems .

- Reactivity: The trimethylsilyl-ethynyl group in C₁₁H₁₃F₃N₂Si facilitates Sonogashira couplings, whereas the chloro substituent in C₈H₅ClF₃NO₂ may undergo nucleophilic substitution .

Activité Biologique

3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid (NTFPA) is a heterocyclic organic compound notable for its unique structural characteristics, which include a pyridine ring with a nitro group at the 3-position and a trifluoromethyl group at the 5-position. This compound has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer research. The molecular formula of NTFPA is C₈H₅F₃N₂O₄, with a molecular weight of approximately 250.14 g/mol. The trifluoromethyl group enhances lipophilicity, while the nitro group contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that NTFPA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms potentially involving disruption of microbial cell membranes and inhibition of essential metabolic pathways. The presence of the trifluoromethyl group is believed to enhance metabolic stability and binding affinity to biological targets, contributing to its efficacy .

Anticancer Potential

NTFPA has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those involving key regulatory proteins that control cell growth and survival.

Structure-Activity Relationship (SAR)

The structural features of NTFPA play a crucial role in its biological activity. The trifluoromethyl group significantly influences the compound's lipophilicity, which is essential for membrane permeability and interaction with biological targets. Comparative studies with structurally similar compounds have revealed that modifications in the molecular structure can lead to variations in biological potency.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Nitro-3-(trifluoromethyl)aniline | 386-71-0 | 0.72 |

| N-(4-Nitro-3-(trifluoromethyl)phenyl)acetamide | 393-12-4 | 0.71 |

| 5-Fluoro-3-nitropyridin-2(1H)-one | 136888-20-5 | 0.71 |

| N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide | 883028-23-7 | 0.69 |

| 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | 22123-19-9 | 0.68 |

The unique combination of functional groups in NTFPA allows it to exhibit distinct chemical properties and biological activities not fully shared by these similar compounds.

Study on Antimicrobial Efficacy

In a study published in an international journal, researchers evaluated the antimicrobial efficacy of NTFPA against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial action. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis .

Anticancer Activity Assessment

Another study focused on the anticancer effects of NTFPA on human cancer cell lines, including breast and lung cancer cells. Results showed that treatment with NTFPA resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line. Flow cytometry analysis indicated that NTFPA induces apoptosis through activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid with high purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for nitro-group stability), solvent polarity (e.g., DMF for solubility), and stoichiometry of reagents. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients can isolate the compound. Monitor intermediates using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated trifluoroacetic acid (TFA-d) to resolve aromatic protons and trifluoromethyl signals. ¹⁹F NMR can confirm the CF₃ group’s presence and electronic environment .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode for accurate mass determination of the acetic acid moiety.

- IR : Identify nitro (∼1520 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) functional groups .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions.

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

-

Functional Selection : B3LYP/6-31G(d) hybrid functionals accurately model nitro and trifluoromethyl groups’ electron-withdrawing effects. Include exact exchange terms to improve thermochemical accuracy (e.g., ±2.4 kcal/mol error in atomization energies) .

-

Transition State Analysis : Locate saddle points using QST3 calculations and validate with intrinsic reaction coordinate (IRC) scans. Compare activation energies for nitro vs. trifluoromethyl group reactivity .

Functional Basis Set Average Deviation (kcal/mol) Application B3LYP 6-31G(d) 2.4 Thermochemistry M06-2X def2-TZVP 3.1 Non-covalent interactions

Q. How to resolve contradictions in mechanistic data for its participation in Suzuki-Miyaura couplings?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated boronic acids to identify rate-determining steps.

- Computational Modeling : Use DFT to evaluate oxidative addition barriers for Pd(0) catalysts. Validate with in situ IR monitoring of Pd-ligand interactions .

Q. What strategies improve trace impurity detection in HPLC analysis?

- Methodological Answer :

- Column Optimization : Use a C18 column with 3-µm particle size and 0.1% TFA in the mobile phase to enhance peak resolution.

- Detection : Employ diode-array detectors (210–280 nm) for nitro and carboxylic acid chromophores. Confirm impurities via LC-MS/MS (MRM mode) .

Q. How do substituents (e.g., nitro, trifluoromethyl) influence electronic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.